(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
CAS No.: 2165446-54-6
Cat. No.: VC3423013
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165446-54-6 |
|---|---|
| Molecular Formula | C11H19NO |
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | (3S,4R)-4-hept-1-ynylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H19NO/c1-2-3-4-5-6-7-10-8-12-9-11(10)13/h10-13H,2-5,8-9H2,1H3/t10-,11-/m1/s1 |
| Standard InChI Key | LONGPDSOHCAMRK-GHMZBOCLSA-N |
| Isomeric SMILES | CCCCCC#C[C@@H]1CNC[C@H]1O |
| SMILES | CCCCCC#CC1CNCC1O |
| Canonical SMILES | CCCCCC#CC1CNCC1O |
Introduction
Synthesis and Preparation
The synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol would likely involve asymmetric synthesis techniques to achieve the desired stereochemistry. Common methods for synthesizing pyrrolidine derivatives include the use of chiral auxiliaries or catalysts to control the stereochemistry at key centers.
Potential Applications
While specific applications of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol are not documented, pyrrolidine derivatives are often explored for their biological activity, including potential roles in pharmaceuticals and as intermediates in organic synthesis.
Research Findings and Data
Given the lack of specific data on (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol, we can consider related compounds for insights into potential biological activities or chemical properties. For instance, pyrrolidine derivatives with various substituents have shown antioxidant properties or interactions with biological targets like neurotransmitter transporters .
Table: Comparison of Pyrrolidine Derivatives
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